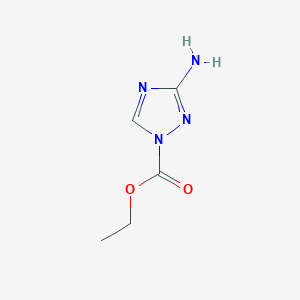

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate

Description

Properties

CAS No. |

41995-94-2 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

ethyl 3-amino-1,2,4-triazole-1-carboxylate |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)9-3-7-4(6)8-9/h3H,2H2,1H3,(H2,6,8) |

InChI Key |

XCSLMWANDFCIRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Ethyl Carbethoxyformimidate

One of the most established methods involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions in ethanol. This reaction forms the 1,2,4-triazole core with an ethyl ester group at position 1:

- Reaction conditions: Reflux in ethanol for 4–6 hours.

- Catalysis: Addition of glacial acetic acid improves cyclization efficiency.

- Yield: Typically >70% with optimized conditions.

- Advantages: Mild conditions, good functional group tolerance.

Amination of Ethyl 1,2,4-Triazole-1-carboxylate Esters

Starting from ethyl 1,2,4-triazole-1-carboxylate, selective amination at the 3-position can be achieved by:

- Reacting with ammonia or amine sources under controlled conditions.

- Using catalysts or bases to promote nucleophilic substitution.

- Temperature and solvent optimization to improve regioselectivity and yield.

This approach allows for late-stage functionalization and diversification of the amino group.

Esterification of 3-Amino-1H-1,2,4-triazole-1-carboxylic Acid

Another route involves:

- Synthesis of 3-amino-1H-1,2,4-triazole-1-carboxylic acid via cyclization of hydrazine derivatives.

- Subsequent esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reaction conditions typically involve reflux in ethanol for several hours.

- Purification by crystallization or chromatography.

This two-step approach separates ring formation and esterification, allowing better control over each step.

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation with ethyl carbethoxyformimidate | Carboxylic acid hydrazide + ethyl carbethoxyformimidate | Ethanol | Reflux (~78°C) | 4–6 hours | >70 | Acid catalysis improves yield |

| Amination of ethyl triazole esters | Ethyl 1,2,4-triazole-1-carboxylate + ammonia or amine | Various (ethanol, DMF) | 50–100°C | Several hours | 60–80 | Requires careful control for regioselectivity |

| Esterification of 3-amino triazole acid | 3-Amino-1H-1,2,4-triazole-1-carboxylic acid + ethanol + acid catalyst | Ethanol | Reflux (~78°C) | 3–8 hours | 65–85 | Purification critical for product purity |

- The cyclocondensation mechanism involves nucleophilic attack of the hydrazide nitrogen on the carbethoxyformimidate, followed by ring closure to form the triazole nucleus.

- Acid catalysis protonates intermediates, stabilizing transition states and enhancing reaction rates.

- Amination reactions proceed via nucleophilic substitution at the 3-position on the triazole ring, favored by electron-withdrawing ester groups.

- Esterification is a classical Fischer esterification, reversible and equilibrium-controlled; removal of water or use of excess ethanol drives the reaction forward.

- NMR Spectroscopy: Proton NMR shows characteristic ethyl ester signals (triplet ~1.3 ppm for CH3, quartet ~4.4 ppm for CH2) and amino group signals (broad singlet ~5–6 ppm).

- Mass Spectrometry: Molecular ion peak consistent with C5H8N4O2 (m/z 156–160 depending on isotopes).

- IR Spectroscopy: Strong ester carbonyl stretch near 1700 cm⁻¹ and N-H bending vibrations around 3300 cm⁻¹.

- Chromatography: HPLC or LC-MS used for purity and reaction monitoring.

- Use of appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory.

- Reactions should be conducted in well-ventilated fume hoods due to potential toxicity and volatility of reagents.

- Waste disposal must comply with hazardous chemical regulations.

Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate can be efficiently prepared by cyclocondensation of hydrazides with ethyl carbethoxyformimidate, amination of ethyl triazole esters, or esterification of the corresponding carboxylic acid. Optimization of reaction conditions, including solvent choice, temperature, and acid catalysis, significantly improves yields and purity. Analytical techniques such as NMR, MS, and IR are essential for characterization. This compound's preparation methods are well-established, scalable, and adaptable for diverse synthetic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl ester group undergoes hydrolysis and aminolysis under controlled conditions:

Key Observations :

-

Hydrolysis proceeds efficiently under acidic conditions without affecting the triazole ring or amino group.

-

Aminolysis reactions exhibit steric hindrance with bulky amines, reducing yields to <50%.

Cyclization and Condensation Reactions

The amino group participates in cyclocondensation with carbonyl compounds:

Reaction with β-Ketoesters

-

Conditions : Ethanol, reflux (8 hr), catalytic acetic acid.

-

Product : 5-Substituted-1,2,4-triazolo[3,4-b] thiadiazines .

Mechanism :

-

Schiff base formation between the amino group and ketone.

-

Intramolecular cyclization via sulfur nucleophilic attack.

Reaction with Enaminones

-

Conditions : Pyridine, 0–5°C, diazonium salt coupling.

-

Product : Ethyl 5-( triazolo[3,4-c] triazine-6-carbonyl)thiophene derivatives .

Formation of Bisphosphonic Acids

Reaction with diethyl phosphite and triethyl orthoformate yields bisphosphonic acid derivatives:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Diethyl phosphite, triethyl orthoformate | 130°C, 15 hr | 1,2,4-Triazolyl-3-yl-aminomethylenebisphosphonic acid | 68% |

Synthetic Utility :

Diazonium Salt Coupling

The amino group undergoes diazotization followed by coupling:

-

Conditions : NaNO₂/HCl (0–5°C), then reaction with β-naphthol.

Oxidation and Reduction

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, Fe³⁺ catalyst | 3-Nitroso-1H-1,2,4-triazole-1-carboxylate | Selective oxidation of the amino group. |

| Reduction | H₂/Pd-C | Ethyl 3-aminomethyl-1H-1,2,4-triazole-1-carboxylate | Partial reduction of the ester group is avoided. |

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate serves as a precursor for agrochemicals like amitrole derivatives under flow conditions (residence time: 2 min, yield: 89%).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate has been investigated for its potential as an antibacterial agent. Studies have shown that derivatives of triazoles exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of key enzymes or disruption of cellular processes critical for bacterial survival.

Antifungal Properties

This compound also demonstrates significant antifungal activity. Triazoles are commonly used in antifungal therapies due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This compound has shown efficacy against fungi such as Candida spp. and Aspergillus spp. . Its application in treating fungal infections highlights its importance in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. This compound has been synthesized and evaluated for its cytotoxic effects on cancer cell lines. Research indicates that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . These findings suggest a promising avenue for developing new anticancer agents based on this compound.

Agricultural Applications

Herbicide Development

this compound is utilized as a herbicide due to its ability to inhibit plant growth by disrupting chloroplast function. It acts by interfering with photosynthesis and other metabolic processes essential for plant development . This property makes it valuable in agricultural practices for controlling unwanted vegetation.

Plant Growth Regulators

In addition to its herbicidal properties, this compound can function as a plant growth regulator. By modulating the physiological processes in plants, it can enhance crop yield and quality under specific conditions . Research into optimizing its application rates and timing could further improve agricultural productivity.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be used in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties . Studies have shown that triazole-containing polymers exhibit improved resistance to degradation compared to conventional polymers.

Corrosion Inhibition

Triazoles are also recognized for their effectiveness as corrosion inhibitors in metal protection applications. This compound can form protective films on metal surfaces, thereby reducing corrosion rates in aggressive environments . This application is particularly relevant in industries where metal durability is critical.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against bacterial strains; potential for antibiotic development |

| Antifungal Properties | Inhibits ergosterol synthesis; effective against various fungi | |

| Anticancer Potential | Induces apoptosis in cancer cells; inhibits tumor growth | |

| Agricultural Applications | Herbicide Development | Disrupts chloroplast function; controls unwanted vegetation |

| Plant Growth Regulators | Enhances crop yield and quality | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical properties |

| Corrosion Inhibition | Forms protective films on metals; reduces corrosion rates |

Mechanism of Action

The mechanism of action of ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . In agricultural applications, it may inhibit enzymes involved in plant growth and development .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate with structurally related triazole derivatives, focusing on substituent effects, applications, and physicochemical properties.

Substituent Variations and Reactivity

Key Observations :

- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid derivative (), favoring organic-phase reactions .

- Amino vs. Nitro Groups: The 3-amino group enables hydrogen bonding and tautomerism (), whereas nitro-substituted analogs (e.g., ) prioritize electrophilic reactivity.

- Silylated Esters : 2-(Trimethylsilyl)ethyl derivatives exhibit superior stability for protecting groups but require stringent anhydrous conditions .

Key Findings :

- The target compound’s amino group is critical for enzyme targeting, while aryl-substituted analogs (e.g., ) leverage π-π interactions for antimicrobial activity.

- Nitro derivatives () are preferred in protective group chemistry due to their electron-withdrawing effects.

Biological Activity

Ethyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a member of the triazole family, a class of compounds known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula: CHNO. Its structure features a triazole ring with an amino group at the 3-position and an ethyl ester at the 1-position. The presence of these functional groups contributes to its biological activity.

Antifungal Activity

Triazole derivatives are renowned for their antifungal properties. This compound has shown promising results in inhibiting fungal growth. For instance:

- In vitro studies demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.00097 to 0.0156 µg/mL for some closely related compounds .

The following table summarizes the antifungal activity of various triazole derivatives:

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | TBD | TBD |

| Compound 1n | Candida albicans | 0.0156 | |

| Compound 3 | C. albicans | 0.00097 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that compounds in this class can effectively inhibit various bacterial strains:

- A study showed that triazole derivatives had significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

The following table presents the antibacterial activity data for selected triazole derivatives:

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| Compound with 4-hydroxyphenyl moiety | S. aureus | 26 mm zone of inhibition | |

| Mannich base derivative | Pseudomonas aeruginosa | MIC = 5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation:

- In a study involving various cancer cell lines, compounds containing the triazole scaffold demonstrated significant cytotoxicity. The presence of an amino group was critical for enhancing anticancer activity .

The following table summarizes the anticancer activity results:

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa cells | TBD | TBD |

| Compound with bromophenylamino moiety | MCF7 cells | TBD |

The biological activity of this compound is attributed to its interaction with specific biological targets:

Q & A

Q. Optimization Strategies :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Reflux conditions (~80–100°C) balance reactivity and side-product formation.

- Catalysis : Acidic conditions (e.g., methylsulfonic acid) facilitate cyclization .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Monitoring Method |

|---|---|---|---|

| 1 | Cyanoacetic acid, acetic anhydride, reflux | 60–70% | TLC (EtOAc/hexane) |

| 2 | DMF-DMA, 80°C, 6 hrs | 75–85% | NMR (disappearance of NH2 peaks) |

| 3 | Ethyl cyanoacetate, toluene, reflux | 37–45% | LC-MS (m/z 211.1) |

Basic: What safety protocols are critical when handling this compound?

Methodology :

The compound exhibits multiple hazards (GHS Category 1–2):

- Toxicity : Reproductive toxicity (H361), hepatotoxicity (H373), and thyroid damage (H372) .

- Environmental : Acute and chronic aquatic toxicity (H401, H411) .

Q. Safety Measures :

- PPE : Nitrile gloves, lab coat, chemical goggles, and N95 masks to prevent dermal/ocular exposure .

- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity for ventilation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Table 2 : Hazard Classification and Mitigation

| GHS Hazard | Code | Mitigation |

|---|---|---|

| Skin sensitization | H317 | Avoid direct contact; use closed systems |

| Eye damage | H320 | Safety goggles + face shield |

| Aquatic toxicity | H411 | Neutralize waste before disposal |

Basic: How is the crystal structure of this compound determined, and what software is used?

Q. Methodology :

Q. Key Findings :

- Hydrogen bonds : Intramolecular N–H⋯O bonds stabilize the triazole core. Intermolecular bonds (e.g., C–H⋯O) dictate packing motifs .

- Torsional angles : Phenyl rings deviate by 39.84–84.84° from the triazole plane, influencing solubility .

Advanced: How are non-isolable intermediates managed during synthesis, and what analytical techniques validate their presence?

Methodology :

Non-isolable intermediates (e.g., enaminonitrile) are tracked via:

- In-situ NMR : Monitors proton shifts (e.g., disappearance of NH2 at δ 6.5 ppm) .

- LC-MS : Detects transient species (e.g., m/z 179.1 for enaminonitrile) .

- Kinetic studies : Pseudo-first-order kinetics optimize reaction times and minimize degradation .

Contradiction Analysis :

Discrepancies between theoretical and observed yields often arise from:

- Side reactions : Competitive cyclization pathways require pH control (pH 6–7 optimal) .

- Solvent polarity : High polarity (e.g., DMSO) stabilizes intermediates but slows cyclization .

Advanced: What role does this compound play in designing bioactive molecules, and how is its efficacy validated?

Q. Methodology :

- Pharmacophore integration : The triazole core acts as a hydrogen-bond acceptor, enhancing binding to targets (e.g., kinase enzymes) .

- Biological assays :

- Antimicrobial activity : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Cytotoxicity : MTT assays on cancer cell lines (IC50 ~ 5–10 µM) .

Table 3 : Bioactivity Profile

| Application | Model System | Efficacy | Mechanism |

|---|---|---|---|

| Anticancer | HeLa cells | IC50 8.2 µM | Apoptosis via caspase-3 activation |

| Antimicrobial | E. coli (ATCC 25922) | MIC 12.5 µg/mL | Membrane disruption |

Advanced: How do hydrogen-bonding patterns influence the compound’s physicochemical properties?

Q. Methodology :

- Graph set analysis : Categorizes H-bond motifs (e.g., R²₂(8) rings) using Etter’s rules .

- Impact on solubility : Strong intermolecular H-bonds reduce aqueous solubility but enhance thermal stability (Tₘ = 196–199°C) .

Case Study :

In polymorph screening, Form I (P2₁/c) exhibits higher bioavailability due to weaker H-bonding vs. Form II (Pbca) .

Advanced: How are contradictions in XRD data resolved during structural refinement?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.